N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24,17-3-1-5-25-17)18-4-2-6-26-18/h1-6,14-16,24H,7-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCYFUOKAVQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=CS4)(C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.
Introduction of Thiophene Rings: The thiophene rings are introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the adamantane core is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Studied for its potential as a bioactive compound, with possible applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Adamantane-Based Carboxamides with Varied Substituents
- N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7) Structure: Incorporates a tetrahydroisoquinolinyl group linked to a thiophene-2-carbonyl moiety. Molecular Formula: C₂₅H₂₈N₂O₂S; Molecular Weight: 420.57 g/mol . The thiophene carbonyl group may increase electrophilicity compared to the bis-thiophen-2-yl ethyl group in the target compound.
N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide (AC1MODCX)
- Structure : Features a naphthalen-2-yl group instead of thiophen-2-yl substituents.
- Key Differences : The naphthyl group increases aromatic surface area and lipophilicity (logP ~5.2 estimated), which could enhance CNS penetration but reduce aqueous solubility. This contrasts with the thiophene rings, which balance lipophilicity and electronic effects .
Thiophene-Containing Bioactive Compounds
- Piperazinyl Quinolone Derivatives (Foroumadi et al., 2005–2006) Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones. Activity: Demonstrated potent antibacterial effects against Staphylococcus aureus (MIC: 0.5–2 µg/mL) due to thiophene substituents enhancing DNA gyrase inhibition . Contrast: Unlike the adamantane carboxamide, these compounds rely on quinolone cores for activity, highlighting divergent structure-activity relationships (SAR).
Thiophen-2-yl Ethylamine Derivatives (Pharmacopeial Forum, 2017)
- Examples : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide.
- Function : Designed as CNS agents, leveraging the thiophen-ethyl group for serotonin or dopamine receptor modulation. The hydroxy and amine oxide groups improve solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Molecular Properties Comparison
Solubility and Bioavailability
- The target compound’s hydroxyl group may improve aqueous solubility compared to naphthyl analogs (e.g., AC1MODCX), but the adamantane core still imposes significant hydrophobicity.
- Thiophene rings in the target compound likely reduce crystallization tendency, enhancing formulation flexibility relative to bromothiophene-containing quinolones .
Q & A
Q. What synthetic strategies are commonly employed to prepare N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Activation of adamantane-1-carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride). (ii) Condensation with 2-amino-2,2-bis(thiophen-2-yl)ethanol under anhydrous conditions. Reaction optimization may include temperature control (0–5°C during acylation), solvent selection (acetonitrile or dichloromethane), and stoichiometric ratios (1:1.2 amine:acyl chloride). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ ~1.6–2.2 ppm correspond to adamantane protons. Thiophene protons appear as multiplets at δ ~6.8–7.5 ppm. The hydroxyl proton (OH) may show broad singlet near δ ~3.5–4.5 ppm.
- 13C NMR : Adamantane carbons resonate at δ ~28–40 ppm; carbonyl (C=O) at δ ~175–180 ppm.
- IR : Stretching vibrations at ~3200–3500 cm⁻¹ (O–H), ~1650–1700 cm⁻¹ (amide C=O), and ~690–750 cm⁻¹ (C–S in thiophene). Assignments require comparison with computed spectra (DFT methods) or reference compounds .
Q. What crystallographic methods are used to resolve the molecular structure, and how is SHELX software applied in refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps include:
- Crystal growth via slow evaporation (e.g., acetonitrile/ethanol mixtures).
- Data collection at 100–150 K to minimize thermal motion.
- Structure solution using SHELXD (direct methods) and refinement with SHELXL, incorporating restraints for disordered atoms (e.g., thiophene rings) and anisotropic displacement parameters. Hydrogen bonds and weak interactions (C–H⋯O/S) are modeled using geometric constraints .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be systematically investigated?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
- Isomer Analysis : Check for diastereomers via chiral chromatography or NOESY NMR (nuclear Overhauser effects).
- Crystallographic Validation : Compare unit cell parameters with previously resolved structures to confirm stereochemical consistency .
Q. What computational approaches are suitable for analyzing the compound’s electronic structure and non-covalent interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict reactivity.
- MEP Surfaces : Map electrostatic potentials to identify nucleophilic/electrophilic sites.
- NCI Plot Analysis : Visualize weak interactions (e.g., C–H⋯π) using reduced density gradient (RDG) methods. Compare with SC-XRD data to validate packing forces .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a therapeutic agent?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., adamantane carboxamides with reported anticancer activity ).
- Assay Conditions : Use cell lines (e.g., MCF-7 for breast cancer) with cytotoxicity measured via MTT assay. Include positive controls (e.g., doxorubicin) and vehicle controls.
- Mechanistic Studies : Perform ROS detection or apoptosis assays (Annexin V/PI staining) to elucidate mode of action .
Q. What challenges arise in refining disordered solvent molecules or flexible substituents in SC-XRD analysis?
- Methodological Answer :
- Disordered Regions : Apply PART and SIMU instructions in SHELXL to model split positions.
- Flexible Thiophene Rings : Use distance and angle restraints (DFIX, DANG) based on idealized geometries.
- Solvent Masking : Employ SQUEEZE (PLATON) to account for diffuse electron density from unresolved solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
